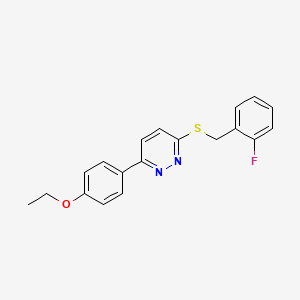

N-(3-((4-fluorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

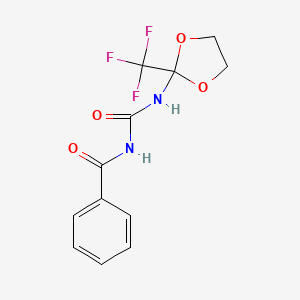

“N-(3-((4-fluorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide” is a complex organic compound that contains several functional groups and heterocyclic rings. It includes a quinoxaline ring, which is a type of nitrogen-containing heterocycle . Quinoxalines have been found to have a broad range of bioactivities and are considered one of the privileged pharmacophoric scaffolds for drug design .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The quinoxaline ring is a bicyclic structure containing two nitrogen atoms . The thiophene ring is a five-membered ring with one sulfur atom .Chemical Reactions Analysis

Quinoxalines and thiophenes can undergo a variety of chemical reactions . For example, quinoxalines can undergo substitutions, oxidations, and reductions . Thiophenes can undergo electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and others .Wissenschaftliche Forschungsanwendungen

- Medicinal Chemistry and Drug Development Anticancer Agents: Investigations focus on its ability to inhibit cancer cell growth or induce apoptosis (programmed cell death). The compound’s sulfonamide group and quinoxaline moiety could play crucial roles in these mechanisms.

- Pharmacology G Protein-Coupled Receptors (GPCRs): N-(3-((4-fluorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide might modulate GPCRs, which are involved in cell signaling and drug response. Understanding its interactions with specific GPCRs can inform drug design.

- Biochemistry and Enzymology Enzyme Kinetics: Studies explore the kinetics of enzyme-substrate interactions involving this compound.

- Materials Science and Organic Electronics Organic Semiconductors: N-(3-((4-fluorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide’s conjugated structure makes it interesting for organic electronics. Researchers study its charge transport properties and potential applications in organic field-effect transistors (OFETs) or solar cells.

- Photophysics and Luminescence Fluorescent Properties: Investigations focus on its photophysical behavior, including fluorescence emission. Researchers explore its luminescent properties for applications in sensors, imaging, or optoelectronics.

Computational Chemistry and Molecular Modeling

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[3-[(4-fluorophenyl)methylamino]quinoxalin-2-yl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN4O2S2/c20-14-9-7-13(8-10-14)12-21-18-19(23-16-5-2-1-4-15(16)22-18)24-28(25,26)17-6-3-11-27-17/h1-11H,12H2,(H,21,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJHJXHGJOSGNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=CS3)NCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-((4-fluorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2538082.png)

![1-(4-((3,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2538083.png)

![N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2538088.png)

![4-[(1-Acetyl-2-phenylvinyl)oxy]benzenecarbonitrile](/img/structure/B2538094.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2538095.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2538096.png)

![Ethyl 4-[({[4-oxo-6-(1-phenylethyl)-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]thio}acetyl)amino]benzoate](/img/no-structure.png)

![2-[4-(Difluoromethoxy)phenyl]propan-2-amine;hydrochloride](/img/structure/B2538099.png)